molecular formula C17H19NO2 B8414733 1-(4-Methoxybenzoylamino)-2-(2-methylphenyl)ethane

1-(4-Methoxybenzoylamino)-2-(2-methylphenyl)ethane

Cat. No. B8414733
M. Wt: 269.34 g/mol
InChI Key: XRUMUFQPZJPDJX-UHFFFAOYSA-N
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Patent
US04956371

Procedure details

A solution of 4-methoxybenzoic acid (5.7 g, 0,038 mol) and carbonyldiimidazole (6.1 g, 0.050 mol) in 100 ml of THF was stirred for 1 h protected from moisture. To this was added 2-(3-methylphenyl) ethylamine and stirring was continued overnight. The reaction mixture was diluted with water (500 ml) and extracted with two 150 ml portions of methylene chloride. The methylene chloride solution was washed with 250 ml of water and evaporated to give the crystalline amide which was recrystallized from CH3OH/water to give 6.8 g (67%) H1, mp 87-92°.
Quantity
5.7 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[CH:10][C:6]([C:7]([OH:9])=O)=[CH:5][CH:4]=1.C([N:19]1[CH:23]=[CH:22]N=C1)(N1C=CN=C1)=O.[CH3:24][C:25]1[CH:26]=[C:27](CCN)[CH:28]=[CH:29][CH:30]=1>C1COCC1.O>[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([C:7]([NH:19][CH2:23][CH2:22][C:30]2[CH:29]=[CH:28][CH:27]=[CH:26][C:25]=2[CH3:24])=[O:9])=[CH:10][CH:11]=1

Inputs

Step One
Name
Quantity
5.7 g
Type
reactant
Smiles
COC1=CC=C(C(=O)O)C=C1
Name
Quantity
6.1 g
Type
reactant
Smiles
C(=O)(N1C=NC=C1)N1C=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC=1C=C(C=CC1)CCN
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with two 150 ml portions of methylene chloride
WASH
Type
WASH
Details
The methylene chloride solution was washed with 250 ml of water
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC1=CC=C(C(=O)NCCC2=C(C=CC=C2)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.